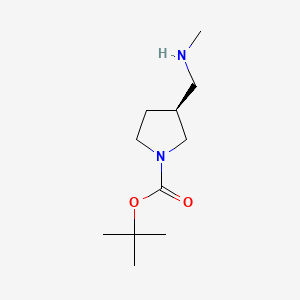

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

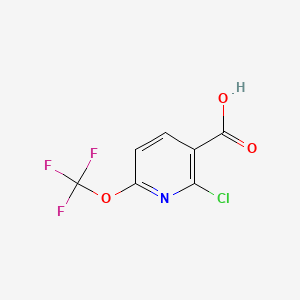

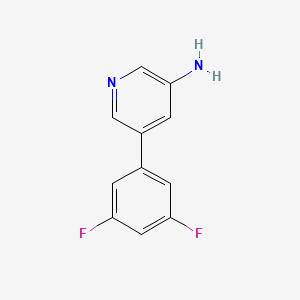

“(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” is a compound that belongs to the class of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of pyrrolidines involves various methods. One efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The molecular structure of “(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” can be determined using various methods such as Fourier-transform infrared spectroscopy (FTIR) and Density Functional Theory (DFT) calculations . The DFT calculated bond parameters and harmonic vibrations are predicted in very good agreement with experimental data .Chemical Reactions Analysis

Pyrrolidines, including “(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate”, can undergo various chemical reactions. For instance, a synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C (sp3)-C (sp2) cross-couplings with the extrusion of formaldehyde .Aplicaciones Científicas De Investigación

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

This research demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. The process underscores the utility of tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate derivatives in facilitating the preparation of complex organic molecules with potential applications in medicinal chemistry and agrochemicals Iminov et al., 2015.

Synthesis and Crystal Structure Analysis

Another study focused on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, showcasing the compound's structural significance and its potential as a scaffold in drug design and development. The detailed X-ray diffraction studies provided insights into its molecular conformation and the possibilities for further chemical modifications Naveen et al., 2007.

Enantioselective Nitrile Anion Cyclization

Research on enantioselective nitrile anion cyclization to substituted pyrrolidines described a highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This study highlighted the compound's relevance in asymmetric synthesis, offering a practical approach to generating chiral pyrrolidines with high yield and enantiomeric excess, underlining its importance in the synthesis of biologically active compounds Chung et al., 2005.

Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives

A novel approach to the synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates in a continuous flow process was reported. This method leveraged the in situ hydrolysis of t-butyl esters, demonstrating the compound's role in streamlining the synthesis of complex heterocycles and highlighting its potential for industrial-scale chemical synthesis Herath and Cosford, 2010.

Design and Synthesis of Influenza Neuraminidase Inhibitors

The compound also played a key role in the design and synthesis of potent influenza neuraminidase inhibitors. The study showcased the development of a potent inhibitor, highlighting the compound's utility in medicinal chemistry for the development of antiviral agents Wang et al., 2001.

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTNESNBEPKXRB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716746 | |

| Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate | |

CAS RN |

1245642-79-8 | |

| Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)